Cas no 74458-89-2 (2-Acetyl-6,7-dihydro-benzobthiophen-4(5H)-one)

2-Acetyl-6,7-dihydro-benzobthiophen-4(5H)-one is a heterocyclic organic compound featuring a benzobthiophene core with an acetyl substituent. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its fused ring system and ketone functionality offer versatile sites for further functionalization, enabling the development of complex molecules. The compound’s stability and well-defined chemical properties facilitate precise modifications, supporting applications in medicinal chemistry, such as the synthesis of bioactive analogs. Its consistent purity and compatibility with common synthetic methods enhance its utility in research and industrial processes.
2-Acetyl-6,7-dihydro-benzobthiophen-4(5H)-one structure
74458-89-2 structure
Product Name:2-Acetyl-6,7-dihydro-benzobthiophen-4(5H)-one
CAS No:74458-89-2
MF:C10H10O2S
MW:194.250201702118
MDL:MFCD22060646
CID:1771115
PubChem ID:12623868
Update Time:2025-05-20

2-Acetyl-6,7-dihydro-benzobthiophen-4(5H)-one Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]thiophen-4(5H)-one, 2-acetyl-6,7-dihydro-
    • 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one
    • Benzo[b]thiophen-4(5H)-one,2-acetyl-6,7-dihydro-
    • 2-acetyl-6,7-dihydro-5H-1-benzothiophen-4-one
    • C12714
    • AKOS022698205
    • 74458-89-2
    • CS-M2370
    • 2-acetyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one
    • ZCA45889
    • CS-14740
    • 2-Acetyl-6,7-dihydro-benzobthiophen-4(5H)-one
    • MDL: MFCD22060646
    • Inchi: 1S/C10H10O2S/c1-6(11)10-5-7-8(12)3-2-4-9(7)13-10/h5H,2-4H2,1H3
    • InChI Key: DZXNEBPTWWTEQG-UHFFFAOYSA-N
    • SMILES: S1C(C(C)=O)=CC2C(CCCC1=2)=O

Computed Properties

  • Exact Mass: 194.04015073g/mol
  • Monoisotopic Mass: 194.04015073g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.4
  • XLogP3: 1.8

2-Acetyl-6,7-dihydro-benzobthiophen-4(5H)-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$ 50.00 2022-06-07
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Additional information on 2-Acetyl-6,7-dihydro-benzobthiophen-4(5H)-one

Professional Introduction to 2-Acetyl-6,7-dihydro-benzobthiophen-4(5H)-one (CAS No. 74458-89-2)

2-Acetyl-6,7-dihydro-benzobthiophen-4(5H)-one is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This heterocyclic compound, identified by the CAS number 74458-89-2, has garnered considerable attention due to its potential applications in various scientific domains. The molecular structure of this compound incorporates both acetyl and benzobthiophene moieties, which contribute to its diverse chemical reactivity and biological activity.

The benzobthiophene core is a key feature of 2-Acetyl-6,7-dihydro-benzobthiophen-4(5H)-one, providing a scaffold that is conducive to further functionalization. This structural motif has been extensively studied for its role in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of the acetyl group at the 2-position enhances the compound's ability to interact with biological targets, making it a valuable intermediate in synthetic chemistry.

Recent advancements in the field of organic synthesis have enabled more efficient and selective modifications of compounds like 2-Acetyl-6,7-dihydro-benzobthiophen-4(5H)-one. These innovations have opened new avenues for exploring its pharmacological potential. For instance, researchers have utilized palladium-catalyzed cross-coupling reactions to introduce additional functional groups, thereby expanding the compound's utility in drug discovery.

In the realm of medicinal chemistry, 2-Acetyl-6,7-dihydro-benzobthiophen-4(5H)-one has been investigated for its potential as a precursor to bioactive molecules. Studies have demonstrated its role in the synthesis of kinase inhibitors, which are crucial for treating various cancers and inflammatory diseases. The benzobthiophene ring system is particularly interesting because it can mimic natural product scaffolds known for their potent biological activities.

The compound's< strong> dihydro configuration suggests a stability that is conducive to further chemical manipulation. This characteristic makes it an attractive candidate for derivatization efforts aimed at optimizing pharmacokinetic properties. Additionally, computational studies have been employed to predict the binding modes of 2-Acetyl-6,7-dihydro-benzobthiophen-4(5H)-one with biological targets, providing insights into its potential therapeutic applications.

One of the most compelling aspects of 2-Acetyl-6,7-dihydro-benzobthiophen-4(5H)-one is its versatility in serving as a building block for more complex molecules. Researchers have leveraged this compound to develop novel analogs with enhanced efficacy and reduced side effects. For example, modifications at the 4(5H)-one position have been explored to improve solubility and metabolic stability, critical factors for successful drug development.

The synthesis of< strong> 2-Acetyl-6,7-dihydro-benzobthiophen-4(5H)-one involves multi-step processes that highlight the ingenuity of modern synthetic methodologies. Techniques such as asymmetric catalysis and flow chemistry have been employed to achieve high yields and enantiopurity, which are essential for pharmaceutical applications. These advancements underscore the importance of innovative approaches in optimizing synthetic routes.

In conclusion, 2-Acetyl-6,7-dihydro-benzobthiophen-4(5H)-one represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and diverse chemical properties make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover new applications for this molecule, its importance in drug discovery is likely to grow even further.

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